Ascorbigen Ascorbigen Ascorbigen belongs to the class of organic compounds known as isosorbides. These are organic polycyclic compounds containing an isosorbide(1, 4-Dianhydrosorbitol) moiety, which consists of two -oxolan-3-ol rings. Ascorbigen is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, ascorbigen is primarily located in the cytoplasm. Outside of the human body, ascorbigen can be found in bitter gourd, brassicas, guava, and mung bean. This makes ascorbigen a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 8075-98-7
VCID: VC21336161
InChI: InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1
SMILES: C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol

Ascorbigen

CAS No.: 8075-98-7

Cat. No.: VC21336161

Molecular Formula: C15H15NO6

Molecular Weight: 305.28 g/mol

* For research use only. Not for human or veterinary use.

Ascorbigen - 8075-98-7

CAS No. 8075-98-7
Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
IUPAC Name (3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
Standard InChI InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1
Standard InChI Key OMSJCIOTCFHSIT-KNUOEEMSSA-N
Isomeric SMILES C1[C@@H]([C@@H]2[C@](O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O
SMILES C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O
Canonical SMILES C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O

Chemical Structure and Properties

Ascorbigen is formed through the reaction between indole-3-carbinol and L-ascorbic acid, resulting in a complex molecular structure that combines elements of both precursor molecules. Its chemical formula is C₁₅H₁₅NO₆ with a molecular weight of approximately 305.28 g/mol . The structure features an indole group connected to a modified ascorbic acid moiety, creating a unique compound with distinct chemical properties.

The chemical stability of ascorbigen varies significantly depending on environmental conditions. Its formation and degradation are highly sensitive to pH and temperature fluctuations . This sensitivity has important implications for both its natural occurrence in foods and its potential applications in various formulations.

Structurally, ascorbigen contains multiple functional groups that contribute to its reactivity and biological activities. The presence of the indole moiety, in particular, plays a crucial role in its antioxidative properties, allowing it to interact with various free radicals and participate in electron transfer reactions .

Biosynthesis and Formation

The formation of ascorbigen follows a two-step process that begins with the enzymatic breakdown of its precursor glucobrassicin. This biosynthetic pathway involves several key steps that occur sequentially when plant tissues are damaged or processed .

The first step in ascorbigen formation involves the enzymatic hydrolysis of glucobrassicin by myrosinase, an enzyme that becomes active when plant cells are disrupted. This hydrolysis produces an unstable intermediate, 3-indolylmethylisothiocyanate, which can spontaneously convert to indole-3-carbinol. In the second step, indole-3-carbinol reacts with L-ascorbic acid (vitamin C) present in the plant tissue to form ascorbigen .

The formation of ascorbigen is highly dependent on environmental conditions, particularly pH and temperature. These factors significantly influence both the rate of enzymatic hydrolysis of glucobrassicin and the subsequent reaction between indole-3-carbinol and ascorbic acid . Understanding these formation mechanisms is crucial for optimizing processes to enhance ascorbigen content in food products or supplements.

Chemical Reactions and Degradation

Ascorbigen undergoes various chemical reactions depending on environmental conditions, particularly pH. These reactions play a significant role in its stability and bioavailability, with important implications for its biological activities and potential applications.

In acidic environments, ascorbigen degradation results in the release of L-ascorbic acid and the formation of methylideneindolenine. This acid-catalyzed degradation pathway can potentially contribute to the bioavailability of vitamin C from Brassica vegetables. Under more alkaline conditions, different degradation products form, including 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-alpha-L-tagatopyranose .

The chemical reactivity of ascorbigen with various radicals and oxidants has been extensively studied. Research has demonstrated that ascorbigen exhibits selective reactivity toward different types of radicals. Interestingly, while it shows strong scavenging activity against ABTS radical cations, it demonstrates little to no activity against DPPH and galvinoxyl radicals . This selective radical scavenging behavior distinguishes ascorbigen from other common antioxidants and has implications for its biological activities.

Biological Activities

Antioxidative Properties

Ascorbigen demonstrates significant antioxidative properties that have been systematically evaluated using multiple assay systems. Research has shown that ascorbigen exhibits stronger activity than ascorbic acid in certain antioxidant assays, particularly in scavenging ABTS radical cations . This enhanced activity suggests that ascorbigen may provide more potent protection against certain types of oxidative stress compared to traditional antioxidants.

The antioxidant profile of ascorbigen shows interesting selectivity in its radical-scavenging activities. While it demonstrates powerful scavenging capacity against ABTS radical cations, it shows minimal activity against DPPH and galvinoxyl radicals . This selective behavior indicates a mechanism of action distinct from many conventional antioxidants.

Antioxidant AssayAscorbigen ActivityComparison to Ascorbic Acid
ABTS radical cation scavengingStrong activityMore potent than ascorbic acid
DPPH radical scavengingMinimal activityLess effective than ascorbic acid
Galvinoxyl radical scavengingMinimal activityLess effective than ascorbic acid
Oxygen radical absorbance capacityStrong activityMore potent than ascorbic acid and Trolox
Oxidative hemolysis inhibitionStrong activityMore potent than ascorbic acid and Trolox

The indole moiety of ascorbigen plays a crucial role in its antioxidant mechanisms, contributing significantly to its radical-scavenging capabilities. During the reaction with ABTS radical cations, the indole structure undergoes oxidation, leading to the formation of indole-3-aldehyde as one of the final reaction products . This mechanistic understanding provides insights into the structural features responsible for ascorbigen's antioxidant activities.

Anticarcinogenic Effects

Ascorbigen may partly mediate the known anticarcinogenic effects associated with diets rich in Brassica vegetables . Epidemiological studies have consistently shown an inverse relationship between consumption of cruciferous vegetables and cancer risk, and ascorbigen may contribute to these protective effects through various mechanisms.

The potential anticarcinogenic properties of ascorbigen are believed to involve multiple pathways, including:

  • Modulation of estrogen metabolism

  • Induction of apoptosis in cancer cells

  • Inhibition of cell proliferation

  • Protection against DNA damage through its antioxidant properties

  • Influences on inflammatory processes

While the specific contributions of ascorbigen to the anticancer effects of Brassica vegetables require further investigation, current evidence suggests it may play a significant role in the chemopreventive properties of these foods. The interaction between ascorbigen and other bioactive compounds present in cruciferous vegetables may also contribute to their collective health benefits.

Enzyme Induction

Research has demonstrated that ascorbigen can induce both phase I and phase II enzymes that play central roles in the detoxification of xenobiotics . This enzyme-inducing activity may contribute significantly to the potential protective effects of ascorbigen against various toxic compounds and carcinogens.

Phase I enzymes, primarily cytochrome P450 enzymes, introduce reactive functional groups into xenobiotics, while phase II enzymes catalyze conjugation reactions that increase the water solubility of these compounds, facilitating their excretion. By enhancing the activity of these detoxification pathways, ascorbigen may help protect cells against potentially harmful substances, including environmental toxins and carcinogens.

Other Biological Effects

Beyond its antioxidant, anticarcinogenic, and enzyme-inducing properties, ascorbigen exhibits additional biological activities that may contribute to its health-promoting effects. These include potential anti-inflammatory actions, immune-modulating properties, and effects on cellular signaling pathways.

Ascorbigen has demonstrated antiscorbutic activity through its ability to release ascorbic acid under physiological conditions . This property suggests that ascorbigen may serve as a natural reservoir for vitamin C in Brassica vegetables, potentially enhancing the nutritional value of these foods.

Research into the biological activities of ascorbigen continues to reveal new potential applications and mechanisms of action. As analytical techniques advance and our understanding of cellular processes deepens, additional biological properties of this fascinating compound are likely to be discovered.

Research Methods for Studying Ascorbigen

The study of ascorbigen encompasses various analytical techniques and research methodologies that enable scientists to investigate its chemistry, biological activities, and potential applications. These methods range from chemical analysis to cellular and animal studies, each providing unique insights into different aspects of this compound.

Analytical methods for ascorbigen include:

  • High-performance liquid chromatography (HPLC) for quantification in plant matrices

  • Mass spectrometry for structural characterization

  • Nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis

For investigating antioxidant properties, researchers employ multiple assay systems to provide a comprehensive assessment of ascorbigen's activities. These include ABTS radical cation scavenging assays, oxygen radical absorbance capacity measurements, and oxidative hemolysis inhibition assays . The use of multiple methodologies is crucial given the selective nature of ascorbigen's antioxidant properties.

Cell-based and animal studies provide insights into the biological effects of ascorbigen at the cellular and organism levels. These approaches help elucidate the mechanisms underlying ascorbigen's anticarcinogenic and enzyme-inducing properties, as well as its potential health benefits.

Future Research Directions

Despite significant advances in our understanding of ascorbigen, numerous questions remain unanswered, presenting opportunities for future research. Key areas for investigation include:

  • Detailed characterization of the bioavailability and metabolism of ascorbigen in humans

  • Clarification of the specific mechanisms underlying its anticarcinogenic effects

  • Investigation of potential synergistic interactions between ascorbigen and other bioactive compounds in Brassica vegetables

  • Development of standardized methods for enhancing ascorbigen content in foods or supplements

  • Clinical studies to evaluate the efficacy of ascorbigen for specific health outcomes

Advances in analytical techniques and research methodologies will continue to enhance our ability to study ascorbigen and its effects. Emerging technologies such as metabolomics and systems biology approaches may provide new insights into how ascorbigen influences cellular processes and contributes to the health benefits of Brassica vegetables.

The growing interest in plant-derived bioactive compounds for health promotion and disease prevention suggests that research on ascorbigen will continue to expand, potentially leading to new applications in nutrition, medicine, and cosmetics.

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